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2-Ethoxy-8-methoxyquinolin-4-OL

Cat. No.: B11884773
CAS No.: 861397-46-8
M. Wt: 219.24 g/mol
InChI Key: NRATWMRHIQSBKP-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Scaffold in Chemical Research

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is widely recognized as a "privileged structure" in medicinal chemistry. nih.govtandfonline.com This designation is due to its recurring appearance in compounds exhibiting a wide array of pharmacological activities. nih.govnih.gov The structural rigidity and the presence of a nitrogen heteroatom allow for diverse chemical modifications, enabling the fine-tuning of biological and physicochemical properties. orientjchem.orgfrontiersin.org

Quinoline derivatives have been successfully developed for a multitude of therapeutic applications, including as anticancer, anti-inflammatory, antibacterial, and antiviral agents. nih.govnih.gov The scaffold's ability to interact with various biological targets has made it a cornerstone in drug discovery, with numerous quinoline-based drugs in clinical use and many more under active investigation. tandfonline.comorientjchem.org This broad utility underscores the importance of synthesizing and characterizing novel quinoline derivatives. nih.gov

Overview of Quinolone and Quinolin-4-OL Derivatives in Contemporary Chemical Literature

Within the broader quinoline family, quinolones—and specifically quinolin-4-ones—are a class of significant interest. researchgate.net A quinolin-4-one features a carbonyl group at the C-4 position and exists in tautomeric equilibrium with its enol form, 4-hydroxyquinoline (B1666331). wikipedia.org These compounds are not only valuable synthetic intermediates but are also the core structure of the widely used quinolone antibiotics. wikipedia.orgmdpi.com

The chemical literature is rich with studies on quinolin-4-one derivatives. mdpi.comnih.gov The functionalization of the quinolone scaffold at various positions (N-1, C-2, C-3, and on the benzo ring) has been shown to dramatically influence the molecule's activity, allowing for the development of agents targeting everything from bacterial infections to cancer and HIV. researchgate.netnih.gov For instance, the introduction of different substituents can alter a compound's pharmacokinetic profile, target specificity, and potency. nih.gov The development of synthetic methodologies to access these derivatives is a vibrant area of research, with numerous classical and modern techniques available to chemists. nih.govmdpi.com

Research Scope and Focus on 2-Ethoxy-8-methoxyquinolin-4-OL

This article narrows its focus to a specific, yet sparsely documented, member of this family: This compound . Despite the general importance of its structural class, dedicated research on this particular compound is not widely available in published literature. Therefore, this article aims to provide a comprehensive overview by placing the compound in the context of established quinolin-4-ol chemistry. The following sections will explore the fundamental properties, potential synthetic pathways, and spectroscopic characteristics of this compound, drawing inferences from the well-documented chemistry of its core scaffold and related analogues.

Detailed Research Findings on this compound

As of this writing, specific peer-reviewed studies on the synthesis, reactivity, and biological applications of this compound are limited. However, a significant amount can be inferred by examining its constituent parts and the established synthesis routes for the quinolin-4-ol scaffold.

Physicochemical Properties

The fundamental properties of this compound are determined by its quinolin-4-ol core, substituted with both an ethoxy and a methoxy (B1213986) group. The presence of the hydroxyl group at C-4 and the nitrogen at position 1 imparts the ability to form hydrogen bonds, influencing solubility. The methoxy and ethoxy groups, both electron-donating, can affect the electron density of the aromatic system and may enhance lipophilicity compared to unsubstituted parent compounds. Research on related compounds has shown that ethoxy groups can sometimes lead to improved selectivity for biological targets. acs.org

Table 1: Predicted and Known Properties of this compound and Related Compounds

Property This compound 8-Methoxyquinoline (B1362559) 4-Quinolone
CAS Number 861397-46-8 938-33-0 529-37-3
Molecular Formula C₁₂H₁₃NO₃ C₁₀H₉NO C₉H₇NO
Molecular Weight 219.24 g/mol 159.18 g/mol 145.16 g/mol
Form Solid (Predicted) Solid/Liquid Solid

| Solubility | Predicted to be soluble in organic solvents. nih.gov | Soluble in organic solvents | Slightly soluble in water |

Note: Data for this compound is based on supplier information and predictions from related structures. Data for other compounds is from established chemical databases.

Potential Synthetic Routes

The synthesis of the quinolin-4-ol skeleton is well-established, with several named reactions offering potential pathways to this compound. The choice of route would depend on the availability of appropriately substituted starting materials.

Camps Cyclization : This reaction involves the base-catalyzed intramolecular cyclization of an N-(2-acylaryl)amide. mdpi.com To synthesize the target compound, one would likely start with an appropriately substituted o-acylaminoacetophenone. This method is attractive due to its use of a base-promoted cyclization, which can be milder than high-temperature thermal methods. wikipedia.orgacs.org

Gould-Jacobs Reaction : This is a widely used thermal cyclization method that begins with the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester. mdpi.comwikipedia.org For the target compound, a 2-methoxy-aniline derivative would be required. The reaction proceeds through a high-temperature cyclization, which can sometimes be a limitation due to potential decomposition. mdpi.comd-nb.info

Conrad-Limpach-Knorr Synthesis : This method involves the reaction of an aniline with a β-ketoester. Depending on the reaction conditions (temperature and acidity), it can yield either a quinolin-4-one or a quinolin-2-one, offering a degree of control over the final product. mdpi.com

The specific starting material for these syntheses would need to be a substituted aniline, such as 2-methoxy-aniline, which would then be acylated or condensed with a partner that introduces the ethoxy group at the C-2 position and the eventual carbonyl/hydroxyl at C-4.

Spectroscopic Characterization

While specific spectra for this compound are not available, the expected spectroscopic signatures can be predicted based on its functional groups and analogs like 8-methoxyquinoline. researchgate.netresearchgate.net

¹H NMR : Protons on the quinoline core would appear in the aromatic region (typically 7.0-8.5 ppm). The methoxy group would present as a singlet around 3.8-4.0 ppm. The ethoxy group would show a characteristic triplet and quartet pattern. The hydroxyl proton at C-4 would likely be a broad singlet, with its chemical shift dependent on the solvent and concentration.

¹³C NMR : The spectrum would show distinct signals for the aromatic carbons, the carbonyl carbon (or C4-OH carbon), and the carbons of the methoxy and ethoxy groups.

IR Spectroscopy : Key absorption bands would be expected for the O-H stretch (broad, ~3200-3400 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), the C=O stretch of the quinolone form (~1650 cm⁻¹), C=C and C=N stretches in the aromatic region (~1500-1600 cm⁻¹), and C-O stretches for the ether groups (~1050-1250 cm⁻¹). Studies on 8-methoxyquinoline confirm aromatic and C-O stretching absorptions in these regions. researchgate.netresearchgate.net

Mass Spectrometry : The molecular ion peak would be expected at m/z = 219.24, corresponding to the molecular weight of the compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NO3 B11884773 2-Ethoxy-8-methoxyquinolin-4-OL CAS No. 861397-46-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

861397-46-8

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

2-ethoxy-8-methoxy-1H-quinolin-4-one

InChI

InChI=1S/C12H13NO3/c1-3-16-11-7-9(14)8-5-4-6-10(15-2)12(8)13-11/h4-7H,3H2,1-2H3,(H,13,14)

InChI Key

NRATWMRHIQSBKP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=O)C2=C(N1)C(=CC=C2)OC

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 2 Ethoxy 8 Methoxyquinolin 4 Ol

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring

The quinoline nucleus is generally resistant to electrophilic attack due to the electron-withdrawing effect of the nitrogen atom. However, the benzene (B151609) ring portion can undergo electrophilic substitution under forcing conditions. The positions of substitution are directed by the existing substituents. The 8-methoxy group is an activating, ortho-, para-directing group, which would favor substitution at positions 5 and 7. Conversely, the quinolin-4-one system deactivates the ring towards electrophilic attack.

Nitration and halogenation are common electrophilic aromatic substitution reactions. For quinoline itself, nitration typically yields a mixture of 5-nitro and 8-nitro derivatives. In the case of 2-ethoxy-8-methoxyquinolin-4-ol, the directing effects of the 8-methoxy group would likely favor substitution at the 5-position.

Nucleophilic aromatic substitution, on the other hand, is more facile in the pyridine (B92270) ring, particularly at positions 2 and 4, which are activated by the ring nitrogen. However, in this compound, these positions are already substituted. Nucleophilic attack could potentially occur at the 4-position, leading to the displacement of a suitable leaving group, if the hydroxyl group were to be converted into one. For instance, treatment of a similar 4-chloro-8-methylquinolin-2(1H)-one with various nucleophiles resulted in the substitution of the 4-chloro group mdpi.comresearchgate.net.

Oxidative Transformations of the Quinolin-4-OL Core

The quinoline ring is relatively stable to oxidation. However, under strong oxidizing conditions, such as with potassium permanganate, the benzene ring can be cleaved. For instance, the oxidation of quinoline itself can yield quinolinic acid (pyridine-2,3-dicarboxylic acid). In the case of this compound, the electron-donating methoxy (B1213986) group might render the benzene ring more susceptible to oxidative cleavage.

The oxidation of ethoxyquin (B1671625) (1,2-dihydro-6-ethoxy-2,2,4-trimethylquinoline), a related compound, leads to the formation of 2,6-dihydro-2,2,4-trimethyl-6-quinolone (QI) and a dimer, 1,8'-bis(1,2-dihydro-6-ethoxy-2,2,4-trimethylquinoline) (DM) nih.gov. This suggests that the quinoline core of the title compound could undergo similar oxidative transformations.

Reductive Transformations of the Quinolin-4-OL Core

The pyridine ring of the quinoline system is more susceptible to reduction than the benzene ring. Catalytic hydrogenation of quinoline typically yields 1,2,3,4-tetrahydroquinoline. In quinolin-4-ones, the C2-C3 double bond within the pyridine ring can be selectively reduced. For example, quinolin-2(1H)-ones have been selectively reduced to 3,4-dihydroquinolin-2(1H)-ones using a SmI2/H2O/MeOH system mit.edu. It is plausible that this compound could undergo a similar reduction of the C2-C3 double bond to yield the corresponding 3,4-dihydroquinolin-4-one derivative.

Functional Group Interconversions of Ethoxy, Methoxy, and Hydroxyl Moieties

The ethoxy, methoxy, and hydroxyl groups on the quinoline scaffold can undergo various interconversion reactions.

The hydroxyl group at the 4-position, existing predominantly as a carbonyl in the quinolin-4-one tautomer, can be alkylated. The synthesis of 4-alkoxy-8-hydroxyquinolines has been reported, where the 4-hydroxyl group of 4,8-dihydroxyquinoline was alkylated after selective protection of the 8-hydroxyl group nih.gov. This indicates that the 4-hydroxyl group of the title compound could be further functionalized.

The ethoxy group at the 2-position could potentially be cleaved to a hydroxyl group under harsh acidic or basic conditions, although this might also affect the methoxy group and the quinolone ring itself. The Williamson ether synthesis provides a general method for the formation of such ether linkages pearson.commasterorganicchemistry.comdoubtnut.com.

The methoxy group at the 8-position is generally stable, but can be cleaved under strong acidic conditions (e.g., HBr) to yield the corresponding 8-hydroxy derivative.

Functional GroupPotential TransformationReagents/ConditionsExpected Product
4-HydroxylAlkylationAlkyl halide, Base4-Alkoxy-2-ethoxy-8-methoxyquinoline
2-EthoxyCleavageStrong acid (e.g., HBr)2-Hydroxy-8-methoxyquinolin-4-ol
8-MethoxyCleavageStrong acid (e.g., HBr)2-Ethoxy-8-hydroxyquinolin-4-ol

Chelation and Coordination Chemistry with Metal Centers

The 8-hydroxyquinoline (B1678124) (8HQ) scaffold is a well-known and potent chelating agent for a wide variety of metal ions researchgate.netnih.gov. The nitrogen atom of the pyridine ring and the deprotonated hydroxyl group at the 8-position form a stable five-membered chelate ring with metal ions.

Although the title compound is a this compound, its tautomeric form, 2-ethoxy-8-methoxy-4-hydroxyquinoline, possesses a structural motif similar to that of 8-hydroxyquinoline. The nitrogen atom at position 1 and the hydroxyl group at position 4 can act as a bidentate ligand to coordinate with metal ions. The methoxy group at the 8-position may also participate in coordination, potentially leading to tridentate chelation.

The coordination of metal ions to 8-hydroxyquinoline derivatives often results in the formation of stable complexes with altered physical and chemical properties, such as enhanced fluorescence. It is therefore highly probable that this compound can form stable complexes with various metal ions, including transition metals and lanthanides.

Metal IonPotential Coordination Sites
Divalent Metal (e.g., Cu²⁺, Zn²⁺)N(1), O(4-hydroxy)
Trivalent Metal (e.g., Fe³⁺, Al³⁺)N(1), O(4-hydroxy), O(8-methoxy)

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Ethoxy 8 Methoxyquinolin 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy identifies the different types of protons in a molecule based on their unique electronic environments. The spectrum of 2-Ethoxy-8-methoxyquinolin-4-ol is expected to show distinct signals corresponding to the protons of the ethoxy group, the methoxy (B1213986) group, the aromatic quinoline (B57606) core, and the hydroxyl group.

The ethoxy group typically presents as a triplet for the terminal methyl (CH₃) protons, coupled to the adjacent methylene (B1212753) (CH₂) protons, which in turn appear as a quartet. The methoxy group protons are expected to appear as a sharp singlet, as they have no adjacent protons to couple with. The protons on the quinoline ring (H-3, H-5, H-6, H-7) will appear in the aromatic region of the spectrum, with their chemical shifts and splitting patterns dictated by their position relative to the various substituents. The hydroxyl (OH) proton often appears as a broad singlet, and its chemical shift can be variable.

Table 1: Hypothetical ¹H NMR Data for this compound

Proton AssignmentChemical Shift (δ, ppm) (Predicted)MultiplicityCoupling Constant (J, Hz) (Predicted)
H-3~6.3s (singlet)-
H-5~7.5d (doublet)~8.0
H-6~7.1t (triplet)~8.0
H-7~7.3d (doublet)~8.0
OCH₂CH₃~4.2q (quartet)~7.0
OCH₂CH~1.5t (triplet)~7.0
OCH₃~4.0s (singlet)-
OH~9.5br s (broad singlet)-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. For this compound, twelve distinct signals are anticipated, corresponding to the twelve unique carbon atoms in its structure. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of nearby atoms.

The carbon attached to the hydroxyl group (C-4) and those attached to the ether linkages (C-2 and C-8) are expected to be significantly downfield. The remaining aromatic carbons will resonate in the typical aromatic region (110-160 ppm), while the aliphatic carbons of the ethoxy and methoxy groups will appear upfield.

Table 2: Hypothetical ¹³C NMR Data for this compound

Carbon AssignmentChemical Shift (δ, ppm) (Predicted)
C-2~160
C-3~90
C-4~175
C-4a~140
C-5~118
C-6~122
C-7~115
C-8~148
C-8a~130
OCH₂CH₃~65
OCH₂C H₃~15
OCH₃~56

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.eduyoutube.com For this compound, a COSY spectrum would show cross-peaks between the neighboring aromatic protons (H-5, H-6, and H-7) and between the methylene and methyl protons of the ethoxy group. This helps to map out the proton connectivity within the spin systems.

HMQC/HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates protons with the carbons to which they are directly attached. libretexts.orgcolumbia.edu This allows for the definitive assignment of each carbon atom that bears a proton. For example, it would show a correlation between the signal for the methoxy protons and the signal for the methoxy carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close to each other in space, regardless of their bonding connectivity. A NOESY spectrum could, for example, show a correlation between the methoxy protons at position 8 and the aromatic proton at position 7, confirming their spatial proximity on the ring.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy

An FT-IR spectrum provides a characteristic fingerprint of a molecule based on the absorption of infrared radiation by its various bonds. The spectrum of this compound would be expected to display several key absorption bands that confirm the presence of its functional groups.

Table 3: Predicted FT-IR Absorption Bands for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H StretchPhenolic Hydroxyl3400 - 3200Broad, Strong
C-H StretchAromatic3100 - 3000Medium
C-H StretchAliphatic (CH₃, CH₂)2980 - 2850Medium-Strong
C=C / C=N StretchAromatic Ring1620 - 1450Medium-Strong
C-O StretchAryl Ether, Alkyl Ether1260 - 1020Strong

The presence of a broad band in the 3400-3200 cm⁻¹ region is characteristic of the O-H stretching of the hydroxyl group. Aromatic and aliphatic C-H stretching vibrations are expected just above and below 3000 cm⁻¹, respectively. The region between 1620 and 1450 cm⁻¹ would contain multiple peaks corresponding to the C=C and C=N bond stretching of the quinoline core. Finally, strong absorptions in the 1260-1020 cm⁻¹ range would confirm the C-O stretching of the ethoxy and methoxy ether linkages.

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational technique that detects bond vibrations that cause a change in the polarizability of the molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be expected to produce strong signals for the skeletal vibrations of the quinoline aromatic system. While FT-IR is excellent for polar groups like C-O and O-H, Raman would provide clear signals for the C=C bonds within the fused rings, offering a more complete picture of the molecule's vibrational properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the nature of its chromophores (the parts of the molecule that absorb light).

For this compound, the quinoline ring system, with its conjugated π-electrons, would be the primary chromophore. The UV-Vis spectrum would be expected to show distinct absorption bands corresponding to π → π* and n → π* transitions. The position and intensity of these absorption maxima (λmax) would be influenced by the ethoxy and methoxy substituents on the quinoline core. In general, conjugated systems like quinoline derivatives exhibit strong absorption in the UV region. msu.edu

A hypothetical data table for the UV-Vis spectroscopic analysis of this compound in a specified solvent would resemble the following:

Solvent λmax (nm) Molar Absorptivity (ε, L·mol-1·cm-1) Transition Type
EthanolData not availableData not availableπ → π
EthanolData not availableData not availablen → π

This table represents a template for expected data; no experimental values for this compound are currently available in the public domain.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation pattern. In a mass spectrometer, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).

For this compound, with a molecular formula of C12H13NO3, the expected exact mass would be approximately 219.0895 g/mol . High-resolution mass spectrometry would confirm this molecular weight with high precision. The fragmentation pattern, typically induced by techniques like collision-induced dissociation (CID), would provide valuable structural information. whitman.edu Common fragmentation pathways for quinoline derivatives involve the cleavage of substituent groups and the fragmentation of the heterocyclic ring system. nih.govlibretexts.org

A summary of expected mass spectrometry data would be presented as follows:

Ionization Mode m/z of Molecular Ion [M+H]+ Key Fragment Ions (m/z)
Electrospray (ESI+)Data not available (Expected ~220.0968)Data not available

This table is illustrative; specific experimental fragmentation data for this compound is not publicly documented.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction techniques are indispensable for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single-crystal X-ray diffraction provides the most definitive structural information for a crystalline compound, including bond lengths, bond angles, and intermolecular interactions. carleton.eduuni-ulm.deucibio.ptrigaku.com To perform this analysis, a suitable single crystal of this compound would be required. The diffraction pattern of X-rays passing through the crystal allows for the construction of an electron density map, from which the precise atomic positions can be determined.

Should a crystal structure be determined, the data would be presented in a detailed crystallographic table:

Crystallographic Parameter Value
Crystal SystemData not available
Space GroupData not available
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Volume (Å3)Data not available
ZData not available

This table represents the standard format for crystallographic data; no such data has been published for this compound.

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline samples and can provide information about the crystalline phases present, crystal purity, and unit cell parameters. carleton.edu The sample is irradiated with X-rays, and the diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for the crystalline solid. While not as detailed as single-crystal analysis, PXRD is a valuable tool for routine characterization.

Thermogravimetric Analysis (TGA) for Thermal Behavior Investigation

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. carleton.edu This technique is used to assess the thermal stability of a compound and to study its decomposition profile. A TGA curve for this compound would show the temperature at which it begins to decompose and the number of decomposition steps involved. This information is crucial for understanding the material's stability at elevated temperatures.

Advanced Surface and Bulk Analysis Techniques

While specific data for this compound is unavailable, other advanced techniques could provide further characterization. Techniques such as X-ray Photoelectron Spectroscopy (XPS) could be used to determine the elemental composition and chemical states of the atoms on the material's surface. Scanning Electron Microscopy (SEM) would reveal the morphology and topography of the crystalline or powdered sample. These methods, while not explicitly detailed with data here due to a lack of published research, form part of a complete characterization suite for a novel compound.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a premier surface-sensitive analytical technique used to determine the elemental composition and chemical states of the atoms within the top 10 nanometers of a material's surface. carleton.edu The method involves irradiating a sample with a beam of X-rays and measuring the kinetic energy of the electrons that are ejected. youtube.com The binding energy of these core-level electrons is characteristic of a specific element and its oxidation or chemical state, providing a unique fingerprint. carleton.eduyoutube.com

For a molecule like this compound, XPS analysis can distinguish between the different chemical environments of carbon, nitrogen, and oxygen atoms. The core-level spectra for C 1s, N 1s, and O 1s would be of primary interest.

Expected XPS Data for this compound:

C 1s Spectrum: The carbon spectrum would be complex, with multiple peaks corresponding to carbon atoms in different functional groups. Aromatic carbons in the quinoline ring would have distinct binding energies from the aliphatic carbons of the ethoxy group (-O-CH₂-C H₃) and the methoxy group (-O-C H₃). Carbons single-bonded to oxygen (C-O) and nitrogen (C-N) would exhibit higher binding energies due to the electronegativity of these heteroatoms.

N 1s Spectrum: The nitrogen atom within the quinoline ring is expected to produce a characteristic N 1s peak. Studies on similar N-heterocyclic compounds, such as pyridine (B92270) and other quinoline derivatives, show that the N 1s binding energy is sensitive to the local electronic structure. cnr.itwur.nl For instance, pyridine-like nitrogen typically appears at a binding energy of around 398.7 eV. wur.nl

O 1s Spectrum: The three oxygen atoms in this compound exist in three different chemical environments: the hydroxyl group (-OH), the ethoxy group (-OCH₂CH₃), and the methoxy group (-OCH₃). This would likely result in a broadened O 1s peak that could be deconvoluted into separate components representing the C-O-H, C-O-C (ether), and C=O (if any tautomeric forms exist) functionalities.

The following table presents representative binding energy ranges for the functional groups present in the title compound, based on data from analogous N-heterocyclic and organic compounds. cnr.itwm.edu

Table 1: Representative XPS Binding Energies for Functional Groups in Quinoline Analogues

ElementFunctional Group EnvironmentTypical Binding Energy (eV)
C 1s Aromatic C-C / C-H~284.8
Aliphatic C-C~285.0
C-N (in quinoline ring)~285.6 - 286.2
C-O (methoxy/ethoxy)~286.5 - 287.0
N 1s Pyridinic Nitrogen (in quinoline)~398.5 - 399.0
O 1s C-O-C (ether linkage)~532.8 - 533.5
C-OH (hydroxyl group)~533.0 - 534.0

This table is generated based on typical values for organic functional groups and may not represent the exact values for this compound.

High-Resolution Transmission Electron Microscopy (HR-TEM)

High-Resolution Transmission Electron Microscopy (HR-TEM) is a powerful imaging technique that allows for the direct visualization of the atomic structure of materials, including organic crystals. wikipedia.orgwiley.com By forming images from the interference of transmitted and scattered electrons, HR-TEM can reveal crystal lattice fringes, defects, and morphological details at the angstrom scale. wikipedia.orgrsc.org

While HR-TEM is more commonly applied to inorganic materials, its use in characterizing beam-sensitive organic crystalline compounds is growing. nih.gov For a compound like this compound, HR-TEM analysis would be performed on its crystalline solid form. The primary challenges involve the material's sensitivity to the high-energy electron beam, which can cause radiation damage and amorphization. nih.govwhiterose.ac.uk Therefore, low-dose imaging techniques are essential. nih.gov

Potential Findings from HR-TEM Analysis:

Crystal Lattice Imaging: HR-TEM can directly image the periodic arrangement of molecules in the crystal lattice. The resulting images would show lattice fringes, and the distance between these fringes (d-spacing) can be measured and correlated with X-ray diffraction (XRD) data to identify specific crystal planes.

Morphology and Defect Analysis: The technique provides detailed information on the size and shape of the crystals. Furthermore, it can identify structural imperfections such as dislocations, stacking faults, or grain boundaries, which can influence the material's bulk properties.

Structural Polymorphism: If this compound can crystallize in different polymorphic forms, HR-TEM can be used to distinguish between them at a local level by observing differences in their crystal lattices and morphologies.

The table below shows hypothetical crystallographic data that could be obtained from an HR-TEM analysis of a crystalline organic compound similar to the one .

Table 2: Example of Crystallographic Data from HR-TEM Analysis of an Organic Crystal

ParameterDescriptionExample Value
d-spacing Interplanar spacing for a specific crystal plane (hkl)0.85 nm
Lattice Fringe Visibility Indicates the degree of crystallinity and orientationClear fringes observed in specific zones
Crystal System The crystal system determined from diffraction patternsMonoclinic
Particle Size/Shape Morphological description of the crystallitesNeedle-like crystals, 50-200 nm in length

This table presents illustrative data that could be obtained for a crystalline organic sample.

Circular Dichroism (CD) Spectroscopy for Chiral Quinoline-4-OL Analogues

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the difference in absorption of left- and right-handed circularly polarized light by chiral molecules. libretexts.orgjascoinc.com This technique is exceptionally sensitive to the three-dimensional structure of molecules, making it an invaluable tool for determining the absolute configuration and conformational preferences of chiral compounds. nih.govyoutube.com

While this compound is not inherently chiral, many of its derivatives and analogues can be. For instance, the introduction of a chiral center, such as in the formation of cis-dihydrodiol metabolites of quinoline, renders the molecule optically active and suitable for CD analysis. nih.gov The CD spectrum provides information about the spatial arrangement of chromophores within the molecule. The quinoline ring system itself is a strong chromophore, and its electronic transitions give rise to characteristic CD signals, known as Cotton effects, when placed in a chiral environment.

Research Findings from Analogous Systems:

Studies on chiral cis-dihydrodiol metabolites of quinoline have shown that the absolute configuration can be reliably determined by comparing experimental CD spectra with theoretical calculations. nih.gov The sign and magnitude of the Cotton effects are highly dependent on the molecule's conformation, which is often governed by subtle interactions like intramolecular hydrogen bonding. nih.gov The protonation of the quinoline nitrogen can also significantly alter the CD spectrum, highlighting the sensitivity of the technique to the electronic environment.

The table below summarizes representative CD spectral data for a hypothetical chiral quinoline-4-OL analogue, illustrating the type of information that can be obtained.

Table 3: Representative Circular Dichroism Data for a Chiral Quinoline Analogue

Wavelength (nm)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)Associated Electronic Transition
225+15,000π → π
250-8,000π → π
290+5,000n → π
320-2,500π → π

This table contains hypothetical data to illustrate the output of a CD spectroscopy experiment.

Computational and Theoretical Investigations of 2 Ethoxy 8 Methoxyquinolin 4 Ol

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool in modern chemistry for investigating the properties of molecular systems. nih.gov These methods allow for the detailed exploration of a compound's electronic structure, reactivity, and spectroscopic features.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to determine the electronic structure of molecules. nih.govrsc.orgrsc.org It is widely applied to quinoline (B57606) derivatives to calculate various properties, including kinetic and thermodynamic stability, molecular geometry, and electronic and optical characteristics. nih.govnih.gov DFT calculations are instrumental in understanding molecular interactions and reaction mechanisms. nih.govnih.gov

Recent studies on quinoline derivatives have employed DFT to optimize molecular geometries and analyze frontier molecular orbitals (FMOs), molecular electrostatic potential (MEP), and theoretical UV-Vis spectra. rsc.org For instance, the B3LYP/6-31G'(d,p) level of theory is commonly used for geometry optimization. nih.govrsc.org These calculations provide insights into the stability and reactivity of the synthesized compounds. nih.govrsc.org

Ab Initio and Semiempirical Methods

Ab initio and semiempirical methods are foundational in computational chemistry. Ab initio methods derive information from first principles without experimental data, offering high accuracy for smaller molecular systems. libretexts.orgquora.com However, their computational cost can be high. libretexts.org

Semiempirical methods, in contrast, incorporate some experimental parameters to simplify calculations, making them suitable for larger molecules. libretexts.orgresearchgate.net While faster, they may be less accurate and their applicability is limited to molecules for which parameters are available. researchgate.net Both methods have been used to study quinolin-4-ol systems, often to complement experimental data from UV, IR, and NMR spectroscopy. researchgate.net

Geometry Optimization and Electronic Structure Characterization

Geometry optimization is a critical step in computational chemistry to find the most stable three-dimensional arrangement of atoms in a molecule. nih.gov For quinoline derivatives, this is often performed using DFT methods, such as B3LYP with basis sets like 6-31+G(d,p). nih.gov The optimized structure represents a local minimum on the potential energy surface and provides insights into structural properties and intramolecular interactions. nih.gov

Characterization of the electronic structure involves analyzing parameters like the distribution of electron density and molecular orbitals. ekb.eg These computational analyses help in understanding the chemical reactivity and stability of the target molecules. nih.gov

Prediction and Validation of Spectroscopic Data

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are used to predict spectroscopic data, such as UV-Vis absorption spectra. nih.govrsc.orgrsc.org These theoretical predictions can be compared with experimental results to validate the computational model and aid in the interpretation of experimental spectra. researchgate.netnih.gov For example, TD-DFT calculations at the B3LYP/6-31G'(d,p) level have been used to predict the absorption spectra of quinoline derivatives. rsc.orgrsc.org Furthermore, the simulation of 1H and 13C-NMR chemical shifts using methods like the Gauge-Including Atomic Orbital (GIAO) method can be compared with experimental data to confirm the structure of synthesized compounds. ekb.eg

Analysis of Molecular Orbitals (HOMO/LUMO)

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and kinetic stability. rsc.org The energy gap (ΔE) between the HOMO and LUMO is a key indicator: a large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. nih.govrsc.org

The distribution of HOMO and LUMO provides insight into the reactive sites of a molecule. researchgate.net For many quinoline derivatives, the HOMO is often localized on the quinoline ring and associated amide or aryl groups, while the LUMO is frequently centered on the quinoline ring itself, indicating the regions of electron donation and acceptance. rsc.org

Table 1: Frontier Molecular Orbital (HOMO/LUMO) Parameters for Selected Quinoline Derivatives This table is representative of typical data obtained from DFT calculations for quinoline derivatives and does not represent specific values for 2-Ethoxy-8-methoxyquinolin-4-OL.

Compound CodeHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
6a-5.89-2.173.72
6e-5.95-2.193.76
6n-5.82-2.223.60
6q-6.01-2.633.38
6t-5.78-2.143.64

Investigation of Tautomeric Equilibria and Stability in Quinolin-4-OL Systems

Quinolin-4-ol systems can exist in different tautomeric forms, primarily the enol (-OH) and keto (=O) forms. researchgate.net The stability of these tautomers can be influenced by substituents and the surrounding environment (gas phase or solvent). researchgate.net

Computational studies, often using DFT at levels like B3LYP/6-311++G(d,p), are employed to investigate the tautomeric equilibrium. researchgate.net These calculations can determine the relative energies of the different tautomers, indicating which form is more stable. For many substituted quinolin-4-ols, the keto form (quinolin-4-one) is found to be more stable than the enol (4-hydroxyquinoline) form. researchgate.net This understanding is critical as the biological activity and chemical properties of the compound can be dependent on the predominant tautomeric form. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

In a typical MD simulation, the molecule would be placed in a simulated environment, such as a box of water molecules, to mimic physiological conditions. arabjchem.orgnih.gov The simulation would then track the movements of all atoms over time, governed by a force field that describes the interatomic forces. Analysis of the simulation trajectory can provide a wealth of information.

Conformational Analysis: The orientation of the ethoxy and methoxy (B1213986) groups relative to the quinoline ring is not fixed and can adopt various conformations. By analyzing the dihedral angles around the bonds connecting these groups to the ring, a conformational landscape can be constructed. This analysis would likely reveal the most stable, low-energy conformations of the molecule. For instance, the ethoxy group may exhibit a preference for a particular rotational state to minimize steric hindrance with the quinoline ring and the solvent.

Intermolecular Interactions: MD simulations are particularly adept at characterizing non-covalent interactions between the solute and solvent molecules. arabjchem.org For this compound, the key interaction sites would be the nitrogen atom in the quinoline ring, the hydroxyl group, and the oxygen atoms of the ethoxy and methoxy groups. These sites can act as hydrogen bond acceptors or donors, forming a dynamic network of hydrogen bonds with surrounding water molecules. The stability and lifetime of these hydrogen bonds are critical for the molecule's solubility and bioavailability.

A radial distribution function (RDF) analysis could be performed to quantify the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. arabjchem.org This would provide a detailed picture of the solvation shell around the molecule.

Below is a hypothetical data table summarizing the results of an MD simulation for this compound in a water box.

ParameterValue
Simulation Time100 ns
Average Number of Hydrogen Bonds (solute-water)4.5
Predominant Conformation (Ethoxy group)Anti-periplanar
Predominant Conformation (Methoxy group)Syn-periplanar
Solvent Accessible Surface Area (SASA)350 Ų

Reaction Mechanism Elucidation and Pathway Prediction through Computational Modeling

Computational modeling, particularly using quantum mechanics (QM) methods like Density Functional Theory (DFT), is indispensable for investigating chemical reactions at the molecular level. rsc.orgrsc.orgnih.gov For this compound, these methods can be used to predict its reactivity and elucidate the mechanisms of potential reactions.

A chemical reaction proceeds from reactants to products via a high-energy transition state (TS). Identifying the structure and energy of the TS is paramount to understanding the reaction mechanism. Computational methods can locate these TS structures on the potential energy surface. For example, in a hypothetical electrophilic aromatic substitution reaction on the quinoline ring of this compound, DFT calculations could be used to model the approach of an electrophile and identify the structure of the corresponding Wheland intermediate and the transition states leading to its formation and deprotonation.

The vibrational frequencies of the calculated TS structure are also computed. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Once the reactants, products, and transition states have been optimized, their energies can be calculated to construct a reaction energy profile. This profile provides the activation energy (the energy difference between the reactants and the transition state), which is a key determinant of the reaction rate.

The following table presents hypothetical energetic data for a proposed reaction involving this compound, calculated using DFT.

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State 1+25.3
Intermediate+5.7
Transition State 2+15.1
Products-10.2

From these energetic data, rate constants can be estimated using transition state theory. This allows for a quantitative prediction of how fast the reaction will proceed under given conditions.

Integration of Machine Learning in Computational Chemistry for Quinoline Research

Machine learning (ML) is rapidly becoming a transformative tool in computational chemistry, offering the potential to accelerate discovery and prediction. researchgate.netmdpi.com In the context of quinoline research, ML models can be trained on large datasets of known quinoline derivatives to predict a variety of properties for new, un-synthesized compounds like this compound.

One prominent application of ML is in the development of Quantitative Structure-Activity Relationship (QSAR) models. youtube.com These models correlate the structural features of molecules with their biological activities. For instance, a QSAR model could be trained on a dataset of quinoline derivatives with known anticancer activity. mdpi.com The model would learn the relationship between molecular descriptors (e.g., electronic properties, size, shape) and activity. This trained model could then be used to predict the potential anticancer activity of this compound.

Another application is the prediction of reaction outcomes and regioselectivity. researchgate.net An ML model could be trained on a vast database of known chemical reactions involving quinolines. Given this compound and a set of reagents as input, the model could predict the most likely product and the position on the quinoline ring where the reaction is most likely to occur. This can significantly reduce the experimental effort required to explore the chemical space of quinoline derivatives.

The integration of ML with traditional computational methods holds great promise. For example, ML potentials can be used to run MD simulations with the accuracy of QM methods but at a fraction of the computational cost, enabling the study of larger systems for longer timescales.

Structure Activity Relationship Sar Studies and Quantitative Structure Activity Relationship Qsar Modeling for Quinolin 4 Ol Systems

Fundamental Principles and Methodologies of SAR and QSAR

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) are foundational pillars in the field of medicinal chemistry and drug discovery. SAR studies the relationship between the chemical structure of a molecule and its biological activity. wikipedia.org By systematically modifying parts of a chemical structure, researchers can deduce which functional groups and structural features are crucial for its desired effects. nih.govresearchgate.net This qualitative approach helps in identifying the pharmacophore, the essential three-dimensional arrangement of atoms or functional groups necessary for biological activity.

QSAR, on the other hand, takes a quantitative approach. It aims to establish a mathematical relationship between the chemical structure and biological activity. wikipedia.org This is achieved by correlating the variation in biological activity with changes in physicochemical properties, such as lipophilicity, electronics, and sterics, which are represented by numerical values called descriptors. nih.gov These models, once validated, can predict the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process. wikipedia.org Methodologies for developing QSAR models often involve statistical techniques like multiple linear regression, partial least squares, and machine learning algorithms. nih.govnih.gov

The process typically involves:

Data Set Selection: A series of compounds with known biological activities is chosen.

Descriptor Calculation: Various molecular descriptors (e.g., topological, geometrical, electronic) are calculated for each compound.

Model Development: Statistical methods are used to build a mathematical model that links the descriptors to the biological activity.

Model Validation: The model's predictive power is assessed using internal and external validation techniques to ensure its robustness and reliability. nih.gov

Identification of Key Structural Determinants (Pharmacophoric Features) within the Quinolin-4-OL Scaffold

The quinolin-4-ol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. nih.gov SAR studies have identified several key pharmacophoric features within this scaffold that are critical for its activity. The quinoline (B57606) ring system itself, a fusion of a benzene (B151609) and a pyridine (B92270) ring, provides a rigid framework for the precise orientation of functional groups.

Key pharmacophoric elements often include:

The 4-hydroxyl group: This group can act as a hydrogen bond donor and acceptor, which is often crucial for binding to biological targets.

The quinoline nitrogen: The nitrogen atom at position 1 can also participate in hydrogen bonding and is considered essential for the activity of many quinoline derivatives. nih.gov

Substituents on the benzene ring: The nature and position of substituents on the carbocyclic part of the quinoline ring can significantly modulate activity. For instance, electron-withdrawing groups at the 7-position are often important for antimalarial activity. youtube.com

Substituents at the 2-position: This position is frequently modified to enhance potency and selectivity. The introduction of various aryl or alkyl groups can influence the compound's interaction with the target protein.

A pharmacophore model for a particular biological activity will define the specific spatial arrangement of these features required for optimal interaction with the biological target.

Influence of Ethoxy and Methoxy (B1213986) Substituents on Structure-Activity Profiles

In the specific case of 2-Ethoxy-8-methoxyquinolin-4-ol, the ethoxy and methoxy groups play a significant role in defining its structure-activity profile. The position and nature of these alkoxy groups can have a profound impact on the molecule's physicochemical properties and, consequently, its biological activity.

The 2-Ethoxy Group: The ethoxy group at the 2-position is a relatively bulky and lipophilic substituent. Its presence can influence the molecule's ability to fit into a binding pocket and can contribute to hydrophobic interactions with the target. The ethyl chain offers some conformational flexibility, which might be advantageous for optimal binding.

The 8-Methoxy Group: The methoxy group at the 8-position is smaller than the ethoxy group. Its primary influence is electronic, as it is an electron-donating group. This can affect the electron distribution within the quinoline ring system and influence the pKa of the quinoline nitrogen and the 4-hydroxyl group. The presence of a methoxy group at C-8 has been reported to reduce photosensitivity in some quinolone derivatives. youtube.com In the context of 8-aminoquinolines, the 6-methoxy group is a key feature of antimalarial drugs like primaquine. nih.gov

The combination of these two substituents creates a unique electronic and steric profile for this compound, distinguishing its activity from other quinolin-4-ol derivatives.

Computational Approaches to Ligand-Target Interactions: Molecular Docking and Binding Affinity Predictions

Computational methods like molecular docking are invaluable tools for understanding how ligands such as this compound interact with their biological targets at a molecular level. researchgate.net Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov This allows for the visualization of key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the target protein. nih.gov

The process involves:

Preparation of the Receptor and Ligand: Three-dimensional structures of the target protein and the ligand are prepared.

Docking Simulation: The ligand is placed in the binding site of the receptor, and various conformations and orientations are sampled.

Scoring and Analysis: A scoring function is used to estimate the binding affinity for each pose, and the top-ranked poses are analyzed to understand the binding mode.

For this compound, molecular docking studies could reveal how the ethoxy and methoxy groups contribute to binding. For example, the ethoxy group might occupy a hydrophobic pocket, while the methoxy and hydroxyl groups could form critical hydrogen bonds with the receptor. These studies can provide a rational basis for the observed biological activity and guide the design of more potent analogs. wjpr.net

Development of Predictive Models for Structure-Activity Relationships Based on Physicochemical Descriptors

QSAR models provide a mathematical framework to predict the biological activity of compounds based on their physicochemical properties. nih.gov For a series of quinolin-4-ol derivatives, a QSAR model could be developed to predict their activity against a specific target.

The development of such a model would involve:

Descriptor Calculation: A wide range of physicochemical descriptors would be calculated for each compound in the series. These can include:

Lipophilicity: logP (partition coefficient)

Electronic properties: Dipole moment, partial charges

Steric properties: Molecular weight, molar refractivity

Topological indices: Connectivity indices

Model Building: Statistical techniques like multiple linear regression would be used to create an equation that relates a combination of these descriptors to the observed biological activity. neliti.com

Model Validation: The predictive power of the QSAR model would be rigorously tested to ensure its reliability. mdpi.com

A well-validated QSAR model can be a powerful tool for predicting the activity of novel quinolin-4-ol derivatives before they are synthesized, saving time and resources in the drug discovery process.

Rational Design Strategies for Novel Quinoline-4-OL Analogues based on SAR/QSAR Insights

The insights gained from SAR and QSAR studies provide a solid foundation for the rational design of new and improved quinoline-4-ol analogues. elsevierpure.com By understanding which structural features are critical for activity and how different substituents modulate potency, medicinal chemists can make informed decisions in designing the next generation of compounds.

Rational design strategies could include:

Pharmacophore-based design: Using the identified pharmacophore as a template, new molecules can be designed that retain the essential features for activity while incorporating novel structural elements to improve properties like potency, selectivity, or metabolic stability.

SAR-guided modifications: Based on the observed trends in the SAR, specific modifications can be made to the lead compound. For example, if a particular substituent is found to be detrimental to activity, it can be replaced with a more favorable one.

QSAR-driven optimization: A predictive QSAR model can be used to virtually screen a library of potential analogues and prioritize those with the highest predicted activity for synthesis and testing.

By combining these computational and experimental approaches, the process of drug discovery can be significantly accelerated, leading to the development of more effective therapeutic agents based on the quinolin-4-ol scaffold.

Q & A

Q. What mechanistic insights explain the compound’s role as a corrosion inhibitor in industrial applications?

  • Methodological Answer : The hydroxyl and alkoxy groups act as chelating agents, forming stable complexes with metal ions (e.g., Fe²⁺) on alloy surfaces. Electrochemical impedance spectroscopy (EIS) and polarization curves quantify inhibition efficiency. Derivatives with electron-donating substituents show enhanced adsorption on metal surfaces .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.